molecular formula C26H42N2O4 B612866 Cbz-L-Isoleucine dicyclohexylamine salt CAS No. 26699-00-3

Cbz-L-Isoleucine dicyclohexylamine salt

Cat. No. B612866
CAS RN: 26699-00-3
M. Wt: 265,4*181,32 g/mole
InChI Key: QWMHUFMEYKIYPC-JGAZGGJJSA-N
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Description

Synthesis Analysis

The synthesis pathway for Cbz-L-Isoleucine dicyclohexylamine salt involves the protection of the carboxylic acid group of L-isoleucine followed by coupling with carbobenzoxy chloride (Cbz-Cl) to form Cbz-L-Isoleucine. The Cbz group is then deprotected using hydrogenation to obtain the final product in the form of its dicyclohexylamine salt.


Molecular Structure Analysis

The molecular formula of Cbz-L-Isoleucine dicyclohexylamine salt is C26H42N2O4 . The molecular weight is 446.632 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cbz-L-Isoleucine dicyclohexylamine salt include the protection of L-isoleucine carboxylic acid group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine (TEA), coupling of the protected L-isoleucine with Cbz-Cl in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base such as TEA to form Cbz-L-Isoleucine, deprotection of the Cbz group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain Cbz-L-Isoleucine, and formation of the dicyclohexylamine salt of Cbz-L-Isoleucine by reacting Cbz-L-Isoleucine with dicyclohexylamine in a solvent such as dichloromethane (DCM).


Physical And Chemical Properties Analysis

The physical state of Cbz-L-Isoleucine dicyclohexylamine salt at 20 degrees Celsius is solid . The melting point ranges from 159.0 to 163.0 °C .

Scientific Research Applications

  • Synthesis and Chemical Applications :

    • The Sharpless catalytic asymmetric aminohydroxylation has been applied to vinylfuran, producing beta-hydroxyfurfurylamine with significant enantioexcess. This process involved the conversion of Cbz-protected amino alcohol into D- and L-isomers of specific compounds, demonstrating the utility of Cbz in complex organic syntheses (Haukaas & O'Doherty, 2001).
  • Electrochemical Sensor Development :

    • A study explored the use of a Cbz-modified glassy carbon electrode as a sensor for detecting cadmium ions in environmental water. This research demonstrated the potential of Cbz derivatives in developing sensitive and selective electrochemical sensors for environmental monitoring (Kokab et al., 2020).
  • Environmental Impact Assessment :

    • The presence and persistence of carbamazepine (a compound related to Cbz) in wastewater and its effects on aquatic environments have been extensively studied. These studies highlight the environmental impact of such compounds and the need for effective wastewater treatment solutions (Bahlmann et al., 2014).
  • Asymmetric Synthesis in Biochemistry :

    • L-alpha-(1-Cyclobutenyl)glycine, a compound related to Cbz, was synthesized enantioselectively. This research contributes to the understanding of translational competence in biochemistry, demonstrating the role of Cbz derivatives in the synthesis of biologically active compounds (Jayathilaka, Deb, & Standaert, 2004).
  • Pharmaceutical Analysis and Food Safety :

    • Carbendazim (CBZ), a fungicide structurally related to Cbz, has been studied for its presence in food products. Methods for detecting CBZ in food products using sequential injection analysis optosensors have been developed, demonstrating the application of Cbz-related compounds in food safety and analysis (Llorent-Martínez et al., 2013).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMHUFMEYKIYPC-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949518
Record name N-[(Benzyloxy)(hydroxy)methylidene]isoleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-L-Isoleucine dicyclohexylamine salt

CAS RN

26699-00-3
Record name L-Isoleucine, N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26699-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((Benzyloxy)carbonyl)-L-isoleucine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026699003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Benzyloxy)(hydroxy)methylidene]isoleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(benzyloxy)carbonyl]-L-isoleucine, compound with dicyclohexylamine (1:1)
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